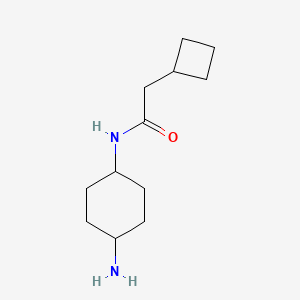
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide (AMPA) is a synthetic compound that has been extensively studied for its potential use in scientific research. AMPA is a potent agonist of the glutamate receptor, which is a major excitatory neurotransmitter in the central nervous system. The compound has been shown to have a variety of effects on neuronal function and has been used in a number of studies to investigate the mechanisms underlying different neurological disorders.
Mechanism of Action
The primary mechanism of action of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide is through its interaction with the glutamate receptor. Specifically, this compound binds to the receptor and enhances the activity of the receptor, leading to increased neuronal excitability and neurotransmitter release. This mechanism has been shown to have a variety of effects on neuronal function, including enhancing synaptic plasticity and promoting neuronal survival.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on neuronal function. For example, the compound has been shown to increase the release of neurotransmitters, such as glutamate and acetylcholine, and to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. In addition, this compound has been shown to promote neuronal survival by activating signaling pathways that protect against cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide in lab experiments is its potency and selectivity for the glutamate receptor. This allows researchers to specifically target this receptor and investigate its effects on neuronal function. However, one limitation of using this compound is its potential toxicity at high concentrations, which can make it difficult to use in certain experimental paradigms.
Future Directions
There are a number of future directions for research involving 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide. One area of interest is investigating the potential therapeutic applications of the compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may investigate the potential use of this compound as a tool for studying the mechanisms underlying neuronal function and plasticity. Finally, there may be opportunities to develop new compounds based on the structure of this compound that have improved potency and selectivity for the glutamate receptor.
Synthesis Methods
The synthesis of 2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide involves a multi-step process that begins with the reaction of 3-acetyl-5-methylpyridine with isobutyraldehyde to form the intermediate 2-acetyl-5-methylpyridine. This intermediate is then reacted with ammonia to form the corresponding amide, which is subsequently converted to the final product, this compound, through a series of chemical reactions.
Scientific Research Applications
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been shown to have a range of effects on neuronal function, including increasing the release of neurotransmitters, enhancing synaptic plasticity, and promoting neuronal survival. As a result, this compound has been used in a number of studies to investigate the mechanisms underlying different neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Properties
IUPAC Name |
2-amino-2-methyl-N-(5-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-8(6-12-5-7)13-9(14)10(2,3)11/h4-6H,11H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAUBJXGYSKORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)

![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide](/img/structure/B6629751.png)
